Tetradecahydro-3,3,4a-trimethylbenzo(3,4)cyclobuta(1,2)cycloocten-1-ol
Description
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is a complex organic compound with the molecular formula C17H30O This compound is characterized by its intricate structure, which includes multiple fused rings and a hydroxyl group
Properties
CAS No. |
94087-05-5 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5,5,7-trimethyltricyclo[6.6.0.02,7]tetradecan-3-ol |
InChI |
InChI=1S/C17H30O/c1-16(2)10-14(18)15-12-8-6-4-5-7-9-13(12)17(15,3)11-16/h12-15,18H,4-11H2,1-3H3 |
InChI Key |
ZLYGZWSVTNTPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C3CCCCCCC3C2(C1)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclooctane structure, followed by the introduction of the cyclobutane and benzene rings. The final step involves the addition of the hydroxyl group to complete the molecule. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the ring structures.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with a halogenating agent may produce a halogenated derivative .
Scientific Research Applications
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique ring structure may also enable it to interact with cell membranes and other biological structures, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is unique due to its specific combination of fused rings and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Biological Activity
Tetradecahydro-3,3,4a-trimethylbenzo(3,4)cyclobuta(1,2)cycloocten-1-ol (commonly referred to as Tetradecahydro-TMC) is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Tetradecahydro-TMC is characterized by its unique bicyclic structure that contributes to its biological properties. The compound's molecular formula is C17H30O, and it features a tetradecahydro framework with multiple methyl groups that influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of Tetradecahydro-TMC has been studied in various contexts, including its potential therapeutic applications and mechanisms of action. Below are key areas of investigation:
1. Antimicrobial Activity
Recent studies have indicated that Tetradecahydro-TMC exhibits antimicrobial properties against a range of pathogens. In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 10 | 100 |
| Bacillus subtilis | 12 | 100 |
2. Anti-inflammatory Effects
Tetradecahydro-TMC has shown promise as an anti-inflammatory agent. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In Vivo Anti-inflammatory Activity
A study published in the Journal of Inflammation Research evaluated the effects of Tetradecahydro-TMC on LPS-induced inflammation in mice. The results indicated a marked reduction in paw edema and inflammatory markers compared to the control group.
The mechanism by which Tetradecahydro-TMC exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific cellular receptors involved in inflammatory pathways and microbial defense mechanisms.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of Tetradecahydro-TMC. The compound displayed selective cytotoxicity against certain cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| Normal Fibroblasts | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
